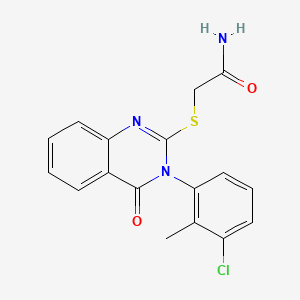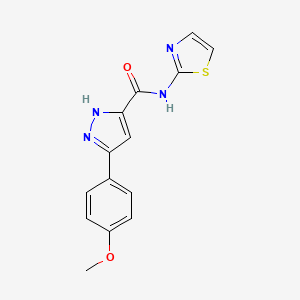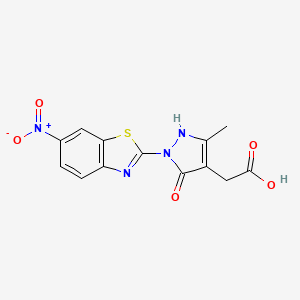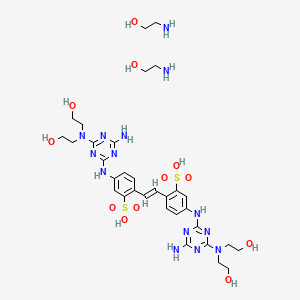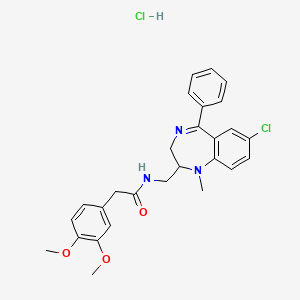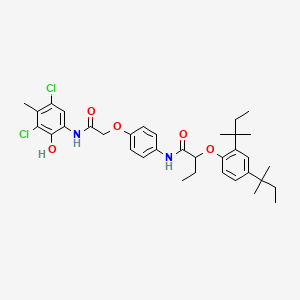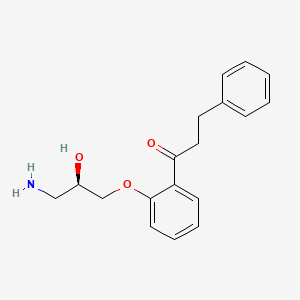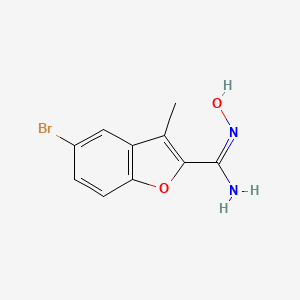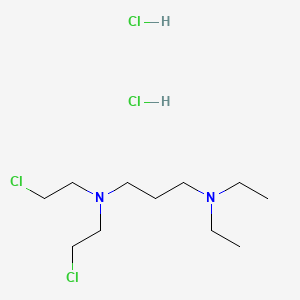
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-diethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride and diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products formed are substituted amines and thiols.
Oxidation Reactions: The major products formed are oxidized derivatives of the compound.
Reduction Reactions: The major products formed are reduced derivatives of the compound.
科学的研究の応用
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride involves the interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This can result in various biological effects, including the inhibition of cell proliferation and the induction of cell death.
類似化合物との比較
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dipropyl-, dihydrochloride
These compounds share similar chemical structures and properties but differ in their substituents. The unique combination of substituents in 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride gives it distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
92846-45-2 |
|---|---|
分子式 |
C11H26Cl4N2 |
分子量 |
328.1 g/mol |
IUPAC名 |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2.2ClH/c1-3-14(4-2)8-5-9-15(10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
InChIキー |
ITHJVXYIZJHTLZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN(CCCl)CCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



